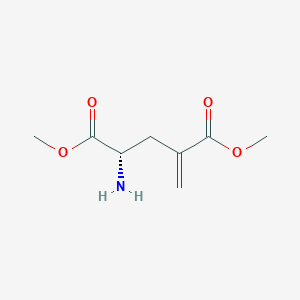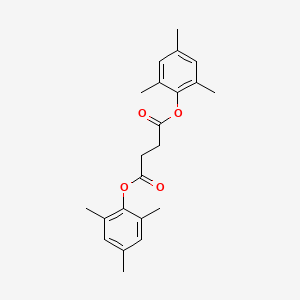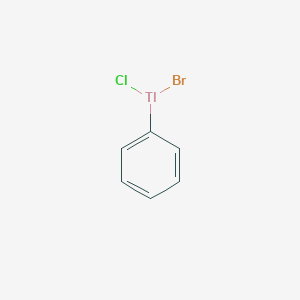
2-(Cyclohexyloxy)ethyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexyloxy)ethyl octadecanoate is an organic compound with the molecular formula C26H50O3. It is an ester formed from octadecanoic acid (stearic acid) and 2-(cyclohexyloxy)ethanol. This compound is characterized by its long carbon chain and the presence of both ester and ether functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexyloxy)ethyl octadecanoate can be achieved through the esterification of octadecanoic acid with 2-(cyclohexyloxy)ethanol. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. This method allows for better control over reaction conditions and can lead to higher purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexyloxy)ethyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield octadecanoic acid and 2-(cyclohexyloxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and 2-(cyclohexyloxy)ethanol.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-(Cyclohexyloxy)ethyl octadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexyloxy)ethyl octadecanoate involves its interaction with lipid bilayers and biological membranes. The ester and ether functional groups allow it to integrate into lipid structures, potentially affecting membrane fluidity and permeability. Its amphiphilic nature enables it to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl octadecanoate: An ester formed from octadecanoic acid and ethanol.
2-(Cyclohexyloxy)ethanol: An alcohol with a similar ether functional group.
Octadecanoic acid: The parent fatty acid used in the synthesis of 2-(cyclohexyloxy)ethyl octadecanoate.
Uniqueness
This compound is unique due to its combination of ester and ether functional groups, which confer distinct chemical and physical properties. Its long carbon chain and cyclohexyloxy group contribute to its amphiphilic nature, making it useful in various applications, particularly in the formulation of emulsions and surfactants.
Propriétés
Numéro CAS |
61452-06-0 |
|---|---|
Formule moléculaire |
C26H50O3 |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
2-cyclohexyloxyethyl octadecanoate |
InChI |
InChI=1S/C26H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(27)29-24-23-28-25-20-17-16-18-21-25/h25H,2-24H2,1H3 |
Clé InChI |
YNSDCCFQTAGKOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCOC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)


![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)


![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)
![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)




